9-[(2R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-2-imino-5H-purin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-[(2R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-2-imino-5H-purin-6-one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a purine base linked to a modified oxolane ring. The presence of the tert-butyl(dimethyl)silyl group adds to its stability and reactivity, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
9-[(2R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-2-imino-5H-purin-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The imino group can be reduced to form amines.
Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the imino group can produce primary or secondary amines .
Scientific Research Applications
9-[(2R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-2-imino-5H-purin-6-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes .
Mechanism of Action
The mechanism of action of 9-[(2R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-2-imino-5H-purin-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering downstream signaling pathways. The presence of the purine base allows it to mimic natural nucleotides, potentially interfering with DNA and RNA synthesis .
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
Guanosine: Another nucleoside with a purine base, differing in the functional groups attached to the ring.
2’,3’-Dideoxyinosine: A synthetic nucleoside analog used in antiviral therapy .
Uniqueness
The uniqueness of 9-[(2R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-2-imino-5H-purin-6-one lies in its modified oxolane ring and the presence of the tert-butyl(dimethyl)silyl group. These modifications enhance its stability and reactivity, making it a valuable tool in synthetic chemistry and a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C16H27N5O4Si |
---|---|
Molecular Weight |
381.50 g/mol |
IUPAC Name |
9-[(2R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-2-imino-5H-purin-6-one |
InChI |
InChI=1S/C16H27N5O4Si/c1-16(2,3)26(4,5)24-7-10-9(22)6-11(25-10)21-8-18-12-13(21)19-15(17)20-14(12)23/h8-12,22H,6-7H2,1-5H3,(H2,17,20,23)/t9-,10+,11+,12?/m0/s1 |
InChI Key |
BHMUHLDVSLLGHO-YZTHKRDXSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H](C[C@@H](O1)N2C=NC3C2=NC(=N)NC3=O)O |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=NC3C2=NC(=N)NC3=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.